Phenol;trihydrate
Description
Overview of Hydrated Organic Compounds in Chemical Systems
Hydrated organic compounds are crystalline solids that contain water molecules within their crystal lattice. The water can be bound in various ways, from being an integral part of the crystal structure to being held more loosely within channels or voids. The presence of water can affect properties such as melting point, solubility, stability, and even the color of the compound. Understanding these hydrated forms is crucial in fields ranging from pharmaceuticals, where hydration can impact drug efficacy and shelf-life, to materials science.
Significance of Water-Phenol Interactions in Chemical Research
The interaction between water and phenol (B47542) is of particular interest due to phenol's role as a fundamental aromatic alcohol. iucr.org The interplay of hydrogen bonding between the hydroxyl group of phenol and water molecules, as well as weaker interactions involving the aromatic ring, provides a model system for studying solvation and the behavior of more complex aromatic biomolecules in aqueous environments. scirp.orgscirp.orgresearchgate.net These interactions are critical in understanding processes like photodissociation and the thermodynamics of hydration. rsc.orgrsc.org Research into phenol-water clusters, where a single phenol molecule is surrounded by a specific number of water molecules, helps to elucidate the step-by-step process of solvation. researchgate.nettandfonline.comuit.no
Historical Context of Phenol-Water Complex Investigations
The study of the phenol-water system has a long history, with early investigations noting the partial miscibility of the two liquids. royalsocietypublishing.org These initial studies laid the groundwork for later, more detailed explorations of the interactions at a molecular level. sci-hub.st The development of spectroscopic techniques, particularly infrared spectroscopy, allowed for the direct observation of the hydrogen bonding between phenol and water molecules in various cluster sizes. aip.orgnih.gov Theoretical and computational methods have further enhanced our understanding, enabling the prediction of the structures and energies of these complexes. scirp.orgaip.orgresearchgate.net A notable early report of a phenol hydrate (B1144303) was that of a hemihydrate by Calvert in 1865. iucr.org
Classification and Nomenclature of Phenol-Water Complexes: Focus on "Trihydrate" Model Systems and Derivatives
Phenol-water complexes are generally classified based on the number of water molecules associated with a single phenol molecule. These are often denoted as phenol-(H₂O)n, where 'n' represents the number of water molecules. aip.org While various hydrated forms exist, the "trihydrate" system, or more accurately, derivatives like sodium phenolate (B1203915) trihydrate, serve as important models for studying hydrated phenolic structures. chemicalbook.comsigmaaldrich.comchemicalbook.com It is important to distinguish between a true phenol trihydrate and its salt derivatives. For instance, sodium phenolate trihydrate is a salt where the phenolic proton is replaced by a sodium ion, and three water molecules are incorporated into the crystal structure. chemicalbook.comsigmaaldrich.comchemicalbook.comnih.gov
Detailed investigations into phenol-water clusters have revealed that the structure and stability of these complexes depend on the number of water molecules. researchgate.netacs.org For instance, studies on phenol-(H₂O)n clusters where n is less than or equal to 4 often show a ring-like structure formed by hydrogen bonds. aip.org The interactions within these clusters are a combination of strong O-H···O hydrogen bonds, weaker C-H···O hydrogen bonds, and OH···π interactions. researchgate.nettandfonline.comuit.no
While a simple, neutral phenol trihydrate crystal structure is not as commonly cited as its salt derivatives, the study of phenol-(H₂O)₃ clusters in the gas phase and in solution provides significant insights into the hydrogen bonding network and the energetic properties of such a system. researchgate.net
Detailed Research Findings
Structural and Thermodynamic Properties of Phenol-Water Complexes
Quantum mechanical studies and various spectroscopic methods have provided detailed information on the structure and thermodynamics of phenol-water complexes. The interaction between phenol and water is primarily governed by hydrogen bonding, with the phenolic hydroxyl group acting as a proton donor to a water molecule. scirp.orgresearchgate.net
Table 1: Properties of Sodium Phenolate Trihydrate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 156150-40-2 | chemicalbook.comsigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₆H₁₁NaO₄ | chemicalbook.comchemicalbook.comnih.gov |
| Molecular Weight | 170.14 g/mol | chemicalbook.comchemicalbook.comnih.gov |
| Melting Point | 56-64 °C | chemicalbook.comsigmaaldrich.comchemicalbook.com |
| Form | Crystals or Solid | chemicalbook.comsigmaaldrich.com |
| Solubility | Soluble in Methanol (B129727) and Water | chemicalbook.com |
The stability of phenol-water clusters increases with the number of water molecules, with the formation of cyclic structures being a common feature. aip.orgresearchgate.net For example, the interaction energy for a phenol-water complex has been calculated to be in the range of 15-28 kcal/mol. scirp.org The hydration free energy and enthalpy of phenol have also been subjects of study, with findings indicating that explicit solvation has a minimal effect on these thermodynamic properties. researchgate.nettandfonline.comuit.notandfonline.com
Table 2: Calculated Thermodynamic Properties of Phenol Hydration
| Thermodynamic Parameter | Estimated Value | Method/Conditions | Source(s) |
|---|---|---|---|
| Hydration Free Energy | -1.7 kcal/mol | Average from cluster continuum solvation model | tandfonline.com |
| Hydration Enthalpy | -12.1 kcal/mol | Average from cluster continuum solvation model | tandfonline.com |
| Hydration Free Energy | -6.6 kcal/mol | Surface generalized Born (SGB) continuum model | uit.notandfonline.com |
| Hydration Enthalpy | -14.9 to -17.8 kcal/mol | Monte Carlo simulations with different potential models | tandfonline.com |
Spectroscopic Analysis of Phenol-Water Interactions
Infrared (IR) spectroscopy has been a powerful tool for probing the hydrogen-bonding environment in phenol-water clusters. aip.orgnih.gov The stretching frequency of the phenolic O-H bond is particularly sensitive to the strength of the hydrogen bond it forms with water. A significant red-shift (a shift to lower frequency) of this band is observed upon complexation with water, indicating a weakening of the O-H bond and the formation of a strong hydrogen bond. aip.org
Studies on warm phenol-(H₂O)₂ clusters have shown that with increasing temperature, the phenolic OH stretch band shifts to a higher frequency (a blue-shift), suggesting a transition from a stable cyclic structure to more transient, chain-like structures. aip.orgnih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
136635-25-1 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
phenol;trihydrate |
InChI |
InChI=1S/C6H6O.3H2O/c7-6-4-2-1-3-5-6;;;/h1-5,7H;3*1H2 |
InChI Key |
WYXXVGOCTHLIDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.O.O.O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Phenol;trihydrate and Phenol Water Clusters
Quantum Chemical Approaches to Phenol-Water Interactions
The interaction between phenol (B47542) and water molecules, particularly in small clusters like phenol;trihydrate, is a subject of extensive theoretical research. These studies employ a range of quantum chemical methods to elucidate the nature of hydrogen bonding, structural stability, and energetics that govern these fundamental interactions.
Density Functional Theory (DFT) Studies on Phenol-Water Complexes
Density Functional Theory (DFT) has become a widely used tool for investigating phenol-water clusters due to its balance of computational cost and accuracy. mdpi.comresearchgate.netsouthampton.ac.uk Various functionals are employed to model the system, with hybrid functionals like B3LYP and B3PW91, and more recent functionals like the M06 suite, often being recommended for their ability to accurately describe hydrogen bonding and dispersion interactions. uit.noresearchgate.netumn.eduyork.ac.uk
Studies using DFT have successfully predicted the structures and interaction energies of phenol complexed with one to six water molecules. uit.noresearchgate.net For instance, calculations at the B3LYP/cc-pVTZ level have been used to investigate clusters of phenol and other phenolic compounds with a single water molecule, determining their most stable structures. researchgate.net Research has shown that in phenol-water complexes, a trans-linear structure is often preferred. researchgate.net The M06-2X functional, in particular, has demonstrated good performance in reproducing experimental results for such systems. umn.eduresearchgate.net DFT calculations have also been instrumental in studying the influence of water on the electronic properties of phenol, such as its electronegativity and chemical hardness. researchgate.netresearchgate.net
Key findings from DFT studies include:
Interaction Energies: DFT methods can predict the interaction energies between phenol and water molecules. For example, the interaction energy for a {phenol-water} cluster was calculated to be 35.26 kcal/mol. researchgate.net
Structural Conformations: DFT helps in identifying the most stable conformations. In many phenol-water clusters, the water molecules form a hydrogen-bonded chain or ring with the hydroxyl group of phenol. researchgate.netresearchgate.net For phenol complexed with two or three water molecules, ring-like structures are often found to be the most stable. researchgate.netresearchgate.net
Vibrational Frequencies: The change in vibrational frequencies, especially the O-H stretching frequency of phenol upon complexation, is a key indicator of hydrogen bond strength and is well-reproduced by DFT calculations. researchgate.nettandfonline.com
| Functional | Typical Application/Finding | Reference |
|---|---|---|
| B3LYP | Widely used for geometry optimization and frequency calculations of phenol-water clusters. researchgate.netacs.org Often paired with basis sets like 6-311++G(d,p). uit.no | researchgate.netuit.noacs.org |
| M06-2X | Recommended for systems with significant non-covalent interactions. umn.eduyork.ac.uk Found to provide good predictions for binding energies and avoids over-stabilization seen with B3LYP. umn.eduresearchgate.net | umn.eduyork.ac.ukresearchgate.net |
| ωB97XD | Used for optimizing geometries of phenol-water clusters, providing a good description of long-range interactions. uit.no | uit.no |
| CAM-B3LYP | Applied in studies predicting properties like pKa, especially when including explicit water molecules in the model. torvergata.itnih.gov | torvergata.itnih.gov |
Ab Initio Methods for Geometry Optimization and Energy Calculations
For higher accuracy, particularly in describing electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. acs.orgscirp.org These methods, while more computationally demanding than DFT, provide benchmark-quality data for the energetics and geometries of phenol-water complexes. scirp.orgmdpi.com
MP2 is frequently used for geometry optimization and calculating interaction energies. acs.orgscirp.orgaip.orgscirp.org For example, MP2/6-31G* level calculations have been used to determine the interaction energies in various phenol-water clusters. acs.org Studies have shown that MP2 can sometimes overestimate stacking stabilization energies in aromatic complexes, highlighting the need for extended basis sets. scirp.orgscirp.org More advanced methods like SCS-MP2 (Spin-Component Scaled MP2) and DLPNO-CCSD(T) (Domain-based Local Pair Natural Orbital Coupled Cluster with single, double and perturbative triple excitations) are used to refine energy calculations on geometries optimized at a lower level of theory. mdpi.com
Key findings from ab initio studies include:
Accurate Interaction Energies: High-level calculations provide reliable binding energies. For a phenol-water dimer, the electronic equilibrium dissociation energy (De) calculated at the DLPNO-CCSD(T)/AVQZ level is -31.3 kJ·mol⁻¹. mdpi.com
Geometry Refinement: Ab initio methods are crucial for obtaining precise geometries, including intermolecular distances and angles, which are essential for understanding the nature of the hydrogen bonds. mdpi.comaip.org The structure of the phenol-water complex has been optimized at the MP2/6-311++G(d,p) level, showing the water molecule's plane is nearly perpendicular to the phenol ring. aip.org
Basis Set Importance: The choice of basis set is critical. Diffuse functions and polarization functions, such as in the aug-cc-pVDZ basis set, are necessary to accurately describe the non-covalent interactions in these systems. aip.org
| Cluster | Method | Dissociation Energy (D₀) | Reference |
|---|---|---|---|
| Phenol·H₂O | DLPNO-CCSD(T)/AVQZ // SCS-MP2/AVQZ | -26.0 | mdpi.com |
| Phenol·H₂O | DLPNO-CCSD(T)/AVQZ // PW6B95-D4/ma-def2-QZVP | -25.9 | mdpi.com |
| (Phenol)₂(H₂O) | MP2/6-311++G(d,p) | -69.9 (Interaction Energy) | scirp.orgscirp.org |
Molecular Orbital Methods in Phenol-Water System Analysis
Molecular orbital (MO) theory provides insights into the electronic structure changes upon complexation. Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are common. mdpi.comresearchgate.netaip.org The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; its change upon hydration reveals how water affects phenol's electronic properties. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the interactions in phenol-water clusters. researchgate.netaip.org NBO analysis quantifies charge transfer between the donor (water or phenol) and the acceptor, providing a detailed picture of the hyperconjugative interactions that contribute to the hydrogen bond's stability. aip.org It can also be used to calculate partial atomic charges on the atoms involved in the hydrogen bond. aip.org
Key findings from MO analysis include:
HOMO-LUMO Gap: The presence of water can increase the HOMO-LUMO gap of certain phenolic compounds, suggesting an increase in chemical hardness, particularly when cyclic hydrogen-bonded structures are formed. researchgate.net For phenol itself, solvation is predicted to decrease the HOMO-LUMO gap. aip.org
Charge Transfer: NBO analysis reveals significant charge transfer from the lone pair of the oxygen atom in the hydrogen bond acceptor to the antibonding σ* orbital of the donor's O-H bond, which is a hallmark of strong hydrogen bonding. aip.org
Orbital Interactions: The analysis identifies the specific orbitals involved in the hydrogen bond, confirming the electrostatic and covalent contributions to the interaction.
Perturbation Theory Applications in Hydration Studies
Perturbation theory provides a framework for understanding and quantifying intermolecular interactions. Møller-Plesset perturbation theory (MPn), particularly at the second order (MP2), is a foundational ab initio method for including electron correlation, which is crucial for describing dispersion forces in phenol-water systems. scirp.orgscirp.org
Symmetry-Adapted Perturbation Theory (SAPT) offers a more detailed analysis by decomposing the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion. mdpi.comaip.orgacs.orgq-chem.com This decomposition is invaluable for understanding the fundamental nature of the forces holding the phenol-water clusters together. aip.orgacs.org SAPT analysis has shown that for typical hydrogen bonds like those in phenol-water, the electrostatic component is often dominant, but induction and dispersion also provide significant contributions to the binding energy. aip.orgacs.org
Key findings from perturbation theory studies include:
Energy Decomposition: SAPT analysis of phenol interacting with various molecules, including water, reveals the relative importance of electrostatic, induction, dispersion, and exchange-repulsion forces. aip.orgacs.org For the phenol-water complex, the interaction is dominated by electrostatics. aip.org
Differential Hydration: Thermodynamic perturbation theory has been used in conjunction with Monte Carlo simulations to analyze the differential hydration of phenol and the phenoxy radical. acs.orgusp.br These studies found that phenol is a much stronger hydrogen bond donor than the phenoxy radical is an acceptor, explaining differences in their solvation. acs.org
| Energy Component | Value (kcal/mol) | Reference |
|---|---|---|
| Electrostatics | -7.66 | aip.org |
| Exchange | 8.83 | aip.org |
| Induction | -2.20 | aip.org |
| Dispersion | -5.26 | aip.org |
| Total Interaction Energy | -6.29 | aip.org |
| Note: Data shown is for the phenol-acetonitrile complex (CN1-A structure) as a proxy to illustrate the typical components and magnitudes revealed by SAPT analysis. Data for phenol-water was not explicitly found in the provided search results. |
Modelling Hydration Structures and Energetics
Understanding the hydration of phenol requires accurate models that can capture the complex interplay of forces and the multiple possible arrangements of water molecules around the phenol solute.
Supermolecule Models for Phenol-Water Systems, including Trihydrate Configurations
The supermolecule (or cluster) model is the primary theoretical approach for studying microsolvation. In this model, the phenol molecule and a specific number of individual water molecules (e.g., three for the trihydrate) are treated as a single quantum mechanical system. uit.noscirp.org This allows for the direct calculation of the cluster's geometry, stability, and properties using the quantum chemical methods described previously.
For this compound, denoted as Phenol-(H₂O)₃, theoretical studies have identified several possible isomers. uit.noresearchgate.net The most stable structure is typically found to be a cyclic one, where the three water molecules and the phenolic hydroxyl group form a cooperative hydrogen-bonded ring. researchgate.net In this arrangement, phenol acts as a hydrogen bond donor to the water chain, and the terminal water molecule acts as a donor back to the phenolic oxygen, closing the ring. This cyclic structure is more stable than open, chain-like isomers due to the cooperativity of the hydrogen bonds. researchgate.net
Studies combining experimental techniques with ab initio calculations have confirmed that for phenol complexed with two, three, and four water molecules, the most stable structures involve a planar phenol ring with the water molecules forming a ring structure with the hydroxyl group. scirp.orgscirp.org The investigation of Phenol-(H₂O)n clusters up to n=7 has shown that the structures of these clusters can be quite different from those of pure water clusters of the same size, highlighting the influence of the phenol molecule on the hydrogen-bonding network. iitk.ac.in
| Structural Feature | Description | Reference |
|---|---|---|
| Arrangement | Cyclic (ring) structure involving the phenolic -OH and the three water molecules. | researchgate.netresearchgate.net |
| Hydrogen Bonding | Phenol acts as a hydrogen bond donor to the water cluster. The water molecules form a chain, and the terminal water donates a hydrogen bond back to the phenolic oxygen. | researchgate.net |
| Stability | The cyclic isomer is the most stable configuration due to cooperative hydrogen bonding effects. | researchgate.net |
Continuum Solvent Approaches versus Explicit Solvent Monte Carlo Models
In the computational study of phenol hydration, two primary methodologies are employed to model the solvent environment: continuum solvent models and explicit solvent models. Each approach presents a distinct set of advantages and disadvantages in terms of computational cost and the level of detail provided. wikipedia.org
Continuum Solvent Models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgq-chem.com This method is computationally efficient and offers a reasonable depiction of the bulk solvent behavior. wikipedia.org The core of this approach lies in representing the solute within a cavity and calculating the electrostatic interactions with the surrounding dielectric continuum. q-chem.com The Poisson-Boltzmann equation is a fundamental theory often used in these models to describe the electrostatic potential at the solute-solvent interface. nih.gov However, a significant limitation of continuum models is their inability to capture the specific, local fluctuations in solvent density and the explicit hydrogen bonding interactions between the solute and individual solvent molecules. wikipedia.org
Explicit Solvent Models , in contrast, treat each solvent molecule individually. wikipedia.org This is typically achieved through Molecular Mechanics (MM), Molecular Dynamics (MD), or Monte Carlo (MC) simulations, where the positions and orientations of a large number of water molecules around the phenol solute are explicitly considered. wikipedia.org This approach provides a more physically realistic and spatially resolved description of the solvation shell, capturing the nuances of local solvent ordering. wikipedia.org However, the computational expense of these simulations is significantly higher. wikipedia.org
Studies on phenol hydration have utilized both approaches. For instance, the cluster continuum solvation model has been used to calculate the absolute hydration free energy and enthalpy of phenol. tandfonline.comuit.no Interestingly, one study found that the inclusion of explicit solvent molecules had a negligible effect on the calculated hydration free energy and enthalpy of phenol, suggesting that for certain thermodynamic properties, continuum models may be sufficient. tandfonline.comuit.no Conversely, other research highlights the importance of explicit solvent considerations, particularly when examining phenomena like acid dissociation constants, where the inclusion of a single explicit water molecule can significantly improve the accuracy of pKa predictions for phenols. acs.org
Table 1: Comparison of Continuum and Explicit Solvent Models
| Feature | Continuum Solvent Models | Explicit Solvent Monte Carlo Models |
|---|---|---|
| Solvent Representation | Continuous medium with a dielectric constant. wikipedia.orgq-chem.com | Individual solvent molecules with defined coordinates. wikipedia.org |
| Computational Cost | Generally lower and more efficient. wikipedia.org | Significantly higher and more demanding. wikipedia.org |
| Level of Detail | Provides a bulk, averaged description of the solvent. wikipedia.org | Offers a detailed, spatially resolved picture of the solvation shell. wikipedia.org |
| Strengths | Good for predicting overall thermodynamic properties like solvation free energy. tandfonline.comuit.no | Accurately models local solvent ordering and specific solute-solvent interactions. wikipedia.org |
| Weaknesses | Fails to capture local fluctuations and specific hydrogen bonds. wikipedia.org | Can be computationally prohibitive for large systems or long simulations. wikipedia.org |
| Applicability to Phenol | Used to calculate hydration free energy and enthalpy. tandfonline.comuit.no | Employed to study the structure and thermodynamics of phenol-water solutions. acs.org |
Free Energy Perturbation Method for Solvation Energetics
The Free Energy Perturbation (FEP) method is a powerful computational technique used to calculate the relative free energy difference between two states, making it highly suitable for studying solvation energetics. riken.jpnih.gov The fundamental principle of FEP, as described by Zwanzig's equation, relates the free energy difference to an ensemble average of the potential energy difference between the initial and final states. nih.gov
In the context of phenol solvation, FEP can be employed to determine the relative solvation free energy by computationally "mutating" one molecule into another in a series of small steps. riken.jp For example, the relative solvation free energy of two different solutes can be calculated by simulating this transformation both in solution and in the gas phase, following a thermodynamic cycle. riken.jpnih.gov This approach allows for the precise calculation of differences in hydration free energies with high statistical accuracy. nih.gov
FEP simulations have been successfully applied to various systems, including the calculation of relative solvation free energies for a diverse set of small molecules, demonstrating its accuracy in handling differences in structure, aromaticity, and hydrogen bonding potential. researchgate.net The method can be implemented using different levels of theory, from molecular mechanics (MM) to more computationally intensive quantum mechanics/molecular mechanics (QM/MM) approaches. researchgate.net The QM/MM-FEP method is particularly advantageous as it eliminates the need for extensive force field parameterization for novel molecules. researchgate.net
For phenolic systems, FEP can be used to investigate how changes in substituents on the phenol ring affect its solvation free energy. nih.gov The accuracy of these calculations is typically within a small margin of error, often around 0.1–0.2 kcal/mol for differences in hydration free energies. nih.gov
Thermodynamic Analysis of Hydration Processes in Phenolic Systems
The thermodynamic analysis of phenol hydration provides crucial insights into the driving forces behind the dissolution of phenol in water. This involves the examination of key thermodynamic parameters such as the free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of hydration.
Studies have shown that the hydration free energy of phenol varies linearly with increasing temperature. tandfonline.comuit.no In contrast, the hydration enthalpy of phenol appears to be independent of temperature. tandfonline.comuit.no The experimental determination of these parameters often involves measuring the solubilities and enthalpies of solution of phenols in water. rsc.org These values, combined with sublimation data, provide the thermodynamic parameters for the transfer of phenol from the gas phase to an aqueous solution. rsc.org
The hydration process is influenced by the electronic properties of substituents on the phenol ring. A linear relationship has been observed between the free energies of hydration of substituted phenols and the Hammett σ-parameters of the substituents. rsc.org Both electron-donating and electron-accepting substituents tend to make the enthalpy of hydration more negative. rsc.org This suggests that the strength of the solute-solvent interaction is enhanced by an increase in the dipole moment of the phenol derivative. rsc.org
Computational studies have also been employed to predict the hydration energies of phenolic compounds. nih.gov For instance, the fuzzy-border continuum solvation model has been used to calculate hydration energies for a range of compounds, including phenols, with an average error of 0.076 kcal/mol. nih.gov Thermodynamic analyses have also been extended to understand the steam reforming of phenol for hydrogen production, where the equilibrium concentrations of products are calculated by minimizing the Gibbs free energy of the system. repec.orgisomase.org
Table 2: Thermodynamic Parameters of Phenol Hydration
| Thermodynamic Parameter | Observation | Source |
|---|---|---|
| Hydration Free Energy (ΔG) | Varies linearly with increasing temperature. | tandfonline.comuit.no |
| Hydration Enthalpy (ΔH) | Appears to be independent of temperature. | tandfonline.comuit.no |
| Effect of Substituents on ΔG | Linearly related to the Hammett σ-parameters of the substituents. | rsc.org |
| Effect of Substituents on ΔH | Both electron-donating and electron-accepting groups make it more negative. | rsc.org |
Analysis of Hydrogen Bonding Networks in this compound Model Systems
Characterization of Intermolecular Hydrogen Bonds (O-H···O, C-H···π)
The structure and stability of phenol-water clusters, including the this compound model system, are predominantly governed by a network of intermolecular hydrogen bonds. The most significant of these is the conventional O-H···O hydrogen bond, where the hydroxyl group of phenol can act as a hydrogen bond donor to a water molecule. tandfonline.commdpi.com Spectroscopic and computational studies confirm that in the phenol monohydrate, phenol indeed serves as the hydrogen bond donor. mdpi.com
In addition to the primary O-H···O interactions, weaker, non-conventional hydrogen bonds also play a crucial role in stabilizing these clusters. These include C-H···π interactions, where a hydrogen atom from a C-H bond on the phenol ring interacts with the π-electron system of another aromatic ring (in phenol self-association) or potentially with the oxygen of a water molecule. mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) analysis has been instrumental in identifying and characterizing these weak interactions, revealing that phenol-water cluster structures are stabilized by a combination of strong O-H···O bonds, weak C-H···O bonds, and O-H···π interactions. tandfonline.comuit.no
Quantification of Hydrogen Bond Strengths and Contributions to Stability
The strength of hydrogen bonds in phenol-water clusters can be quantified both experimentally and computationally. Computationally, interaction energies are calculated to determine the stability of different cluster configurations. For phenol-water complexes, the interaction energy of the O-H···O bond is significant, with calculated values in the range of -8 to -10 kcal/mol, depending on the computational method and the specific geometry of the complex. scirp.orgscirp.org
Studies have shown that the interaction energy of the intermolecular phenol-water complex can be as high as 15-28 kcal/mol, which is considerably stronger than analogous interactions involving selenium or sulfur. scirp.orgscirp.org The strength of these hydrogen bonds is also reflected in spectroscopic measurements. For example, the formation of a hydrogen bond causes a characteristic redshift in the O-H stretching frequency of the phenol. In the phenol monohydrate, this shift is approximately 133 cm⁻¹ compared to the free phenol monomer. aip.org
Table 3: Interaction Energies and Spectroscopic Shifts in Phenol-Water Complexes
| Interaction | Method | Finding | Source |
|---|---|---|---|
| Phenol-H₂O Interaction Energy | MP4 Calculation | -8.3 to -8.4 kcal/mol for different conformations. | scirp.orgscirp.org |
| Phenol-H₂O Interaction Energy | General Range | 15 - 28 kcal/mol. | scirp.orgscirp.org |
| Phenolic O-H Stretch Redshift | Ionization Detected IR Spectroscopy | 133 cm⁻¹ in Phenol monohydrate. | aip.org |
Influence of Hydrogen Bonding on Molecular Conformation and Reactivity
Hydrogen bonding plays a pivotal role in dictating the molecular conformation and, consequently, the chemical reactivity of phenol-water clusters. scirp.orgnumberanalytics.comscirp.org Computational studies, employing methods like ab initio and density functional theory (DFT), have provided significant insights into these interactions. acs.org
The structure and stability of phenol-water clusters are primarily governed by a network of hydrogen bonds. acs.orgtandfonline.com Quantum theory of atoms in molecules (QTAIM) analysis reveals that these clusters are stabilized by strong O-H···O hydrogen bonds, weaker C-H···O hydrogen bonds, and O-H···π bonding interactions. tandfonline.com The interaction between the hydroxyl group of phenol and water molecules is the most significant, leading to the formation of various structural isomers. scirp.orgaip.org Theoretical calculations have shown that in phenol-water complexes, the conformation where the hydrogen bond occurs through the -OH group of phenol with a water molecule (-OH-----OH₂) is the most stable. scirp.orgscirp.org This stability is evidenced by the most negative interaction energy values in both gas and solvent phases. scirp.orgscirp.org
The conformation of these clusters can be either linear or cyclic. researchgate.net For instance, in clusters of phenol with up to four water molecules, isomers with a ring structure, formed by a network of hydrogen bonds, are common. aip.org The presence of these hydrogen bonds influences the bond lengths and angles within the phenol molecule itself, which in turn affects its reactivity. scirp.orgscirp.org For example, hydrogen bonding can affect the accessibility of reactive sites on the phenol molecule, thereby influencing its chemical reactivity. numberanalytics.com
The strength of the hydrogen bonds is also a critical factor. Ab initio calculations at the MP2/6-31G* level have shown that the intermolecular interaction in phenol clusters is slightly stronger than in water clusters. acs.org However, when phenol and water clusters fuse, the resulting stability is similar to that of pure water clusters. acs.org The presence of substituents on the phenolic ring can further modulate the strength and nature of these hydrogen bonds, leading to differences in the OH and CN band shifts in spectroscopic analyses. researchgate.net For instance, electron-donating groups can make the oxygen of the OH group more available for stronger hydrogen bonds. researchgate.net
Computational Studies on Electron and Proton Transfer Mechanisms within Hydrated Phenolic Systems
Computational studies have been instrumental in elucidating the complex mechanisms of electron and proton transfer in hydrated phenolic systems. oup.comresearchgate.netnih.gov These processes are fundamental to many chemical and biological reactions. nih.gov The transfer of an electron and a proton can occur concertedly, as in hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET), or sequentially (ET + PT). uci.edumdpi.com
In hydrated phenol cluster cations, the number of water molecules plays a critical role in determining the dominant mechanism. Trapped ion photodissociation spectroscopy has revealed that for phenol-(H₂O)n⁺ clusters, a chromophore alternation occurs. oup.com For n ≤ 2, the cluster ion retains the phenol ion (C₆H₅OH⁺) chromophore, indicating no proton transfer. acs.org However, for n ≥ 3, the chromophore switches to the phenoxy radical (C₆H₅O), demonstrating that intracluster proton transfer has occurred. acs.org This suggests that a critical number of solvent molecules are necessary to stabilize the separated charges after proton transfer. oup.comacs.org
Theoretical calculations have further explored these mechanisms. For gas-phase phenol-imidazole-base triads, a separated electron and proton transfer mechanism is favored, featuring a low-barrier hydrogen bond where the phenolic proton can move freely. researchgate.netnih.govuci.edu However, in the presence of a water solvent, a homogeneous proton-coupled electron transfer mechanism becomes prevalent. researchgate.netnih.govuci.edu Ab initio calculations on phenol-water clusters have shown that photoexcitation can lead to a concerted electron and proton-transfer reaction from the phenol to the solvent cluster. acs.org This process is found to be endothermic in phenol−H₂O and phenol−(H₂O)₃ clusters. acs.org
The dynamics of these transfer processes are often ultrafast. nih.govrsc.org Ab initio molecular dynamics simulations have shown that the rate-determining step for proton transfer is the reorganization of the solvent molecules around the hydroxyl group. nih.gov Once a favorable solvent configuration is achieved, the proton transfer itself is nearly instantaneous. nih.gov Experimental and theoretical studies on microhydrated phenol radical cations (PhOH˙⁺–(H₂O)n) indicate that proton transfer occurs when n is sufficiently large, on a timescale of approximately 0.1 picoseconds. rsc.org
Computational Studies on the Energetics of O-H Bond Dissociation in Hydrated Phenol
The O-H bond dissociation enthalpy (BDE) is a key parameter for understanding the reactivity of phenols, particularly their antioxidant activity. pan.olsztyn.plnih.gov Computational chemistry provides a powerful tool for accurately determining these values, especially in the context of solvation. scispace.commdpi.com
The hydration of phenol and its corresponding phenoxyl radical significantly impacts the O-H BDE. Monte Carlo simulations and thermodynamic perturbation theory have been used to analyze the differential hydration of phenol (PhOH) and the phenoxy radical (PhO•). usp.bracs.org These studies reveal that the differential solvation is related to the strong character of phenol as a hydrogen bond donor compared to the phenoxy radical's role as a hydrogen bond acceptor. usp.br The hydration enthalpy of phenol is more negative than that of the phenoxy radical, meaning the solvent stabilizes the phenol molecule more effectively. usp.br
This differential hydration leads to an increase in the O-H BDE in water compared to the gas phase. usp.bracs.org Computational studies predict that the O-H BDE of phenol in water is approximately 7 kcal/mol higher than the gas-phase value. usp.bracs.org This finding is consistent with experimental results from photoacoustic calorimetry in other polar solvents. usp.bracs.org
Various computational methods have been employed to calculate the O-H BDE of phenol. Density functional theory (DFT) methods, such as B3LYP, have been shown to be reliable for predicting absolute BDEs and the effects of substituents. pan.olsztyn.pl State-of-the-art computational approaches like G3, CBS-APNO, and CBS-QB3 have provided a range for the gas-phase O-H BDE of phenol between 86.4 and 87.7 kcal mol⁻¹. nih.govcanada.ca A critical re-evaluation of experimental and computational data has led to a recommended gas-phase O-H BDE for phenol of 86.7 ± 0.7 kcal mol⁻¹. nih.govcanada.ca
Microsolvation models, where a small number of solvent molecules are explicitly included in the quantum chemical calculation, have also been used to study the solvent effect on BDE. scispace.com These models, combined with continuum solvation models, have yielded BDE values in good agreement with experimental data for phenol in solution. scispace.com
Crystallographic Investigations of Hydrated Phenolic Compounds
Single Crystal X-ray Diffraction Studies on Phenol (B47542) Hydrates and Analogues
Single-crystal X-ray diffraction (SCXRD) is a foundational technique for determining the precise three-dimensional arrangement of atoms within a crystal. For hydrated phenolic compounds, it provides invaluable information on molecular conformation, packing, and the intricate network of hydrogen bonds.
Redetermination and Refinement of Crystal Structures (e.g., Phenol Hemihydrate)
The crystal structure of phenol hemihydrate (C₅H₅OH·0.5H₂O) was first reported in 1960. However, a more recent and detailed investigation using modern techniques has shown this initial model to be incorrect. iucr.orgnih.gov The redetermination was crucial for an accurate understanding of the intermolecular forces governing the crystal's architecture. iucr.org This re-evaluation highlights the importance of applying advanced analytical methods to refine and sometimes correct historical crystallographic data.
Analysis of Space Groups and Unit Cell Parameters in Hydrated Phenolic Crystals
The refined analysis of phenol hemihydrate confirmed that it crystallizes in the orthorhombic system. iucr.orgnih.gov The specific space group was identified as Pbcn, with eight formula units (Z = 8) contained within the unit cell. nih.govdoaj.org The unit cell parameters, which define the size and shape of the fundamental repeating unit of the crystal, have been precisely measured.
Table 1: Crystallographic Data for Phenol Hemihydrate
| Parameter | Value |
|---|---|
| Formula | C₅H₅OH·0.5H₂O |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 7.0865 (2) |
| b (Å) | 19.8643 (6) |
| c (Å) | 7.9103 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1112.59 (5) |
| Z | 8 |
*Data corresponds to CCDC 2008230 as determined by neutron powder diffraction at 280 K. iucr.org
Detailed Structural Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of phenol hemihydrate is a delicate balance of different intermolecular forces. The structure consists of pairs of phenol molecules linked by a single water molecule. iucr.orgnih.gov These units are connected into extended chains through a network of hydrogen bonds.
Specifically, the water molecule acts as a bridge between two phenol molecules, which are related by a center of inversion, through O—H···O hydrogen bonds. iucr.orgdoaj.org This arrangement forms a distinct ring motif with the graph-set notation R₄⁴(8). These motifs link together to create chains that run parallel to the c-axis of the crystal. iucr.orgdoaj.org The packing of these chains is then stabilized by weaker, yet significant, T-shaped C—H···π interactions between the phenol rings of adjacent chains. iucr.orgnih.gov
Neutron Powder Diffraction for Hydrogen Atom Localization in Hydrates
While X-ray diffraction is excellent for locating electron-dense atoms, it is less effective for precisely determining the positions of hydrogen atoms. Neutron diffraction overcomes this limitation because neutrons interact with atomic nuclei. This technique was instrumental in the successful redetermination of the phenol hemihydrate structure. iucr.orgnih.gov
By using neutron powder diffraction, researchers were able to accurately locate the hydrogen atoms of both the phenol's hydroxyl group and the bridging water molecule. iucr.org This was critical to proving the 1960 model incorrect and correctly establishing the true nature of the hydrogen-bonding network, particularly the R₄⁴(8) motif that defines the crystal packing. iucr.orgnih.gov The data confirmed that the water molecules are tetrahedrally coordinated, connecting the phenol dimers into stable chains. iucr.org
Hirshfeld Surface Analysis for Intermolecular Contact Quantification in Hydrated Systems
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. scirp.orgnih.gov For phenol hemihydrate, this analysis provides a detailed breakdown of the close contacts between molecules, confirming the nature and relative importance of the forces at play. iucr.org
The analysis reveals that the crystal packing is dominated by three main types of contacts: H···H, C···H/H···C, and O···H/H···O. The H···H contacts, arising from van der Waals forces, account for the largest portion of the surface area. The C···H/H···C contacts represent the C—H···π interactions, and the O···H/H···O contacts correspond to the crucial O—H···O hydrogen bonds. iucr.org
Table 2: Hirshfeld Surface Contact Contributions in Phenol Hemihydrate
| Contact Type | Contribution to Surface Area (%) | Description |
|---|---|---|
| H···H | 50.7% | van der Waals forces |
| C···H/H···C | 32.5% | C—H···π interactions |
| O···H/H···O | 16.8% | O—H···O hydrogen bonds |
*Data derived from Hirshfeld surface analysis of phenol hemihydrate. iucr.org
Notably, there are no significant contributions from C⋯C, C⋯O, or O⋯O direct contacts, underscoring the primary role of hydrogen-based interactions in the crystal's stability. iucr.org
Polymorphism and Isostructurality in Hydrated Phenolic Crystalline Forms
Polymorphism describes the ability of a compound to exist in more than one crystal structure, while isostructurality refers to different compounds adopting the same crystal packing arrangement. acs.orgresearchgate.net The study of these phenomena is critical in crystal engineering.
In the case of phenol hemihydrate, investigations have revealed a fascinating relationship with other simple aromatic compounds. Database surveys show that benzenethiol (B1682325) (C₆H₅SH) and benzeneselenol (B1242743) (C₆H₅Se) are isostructural with phenol hemihydrate. iucr.orgnih.govnih.gov They crystallize in the same Pbcn space group (though sometimes reported in the non-standard Pnab setting) and exhibit a nearly identical packing of the phenyl rings. iucr.orgnih.gov The primary difference in their unit cells is a variation in the length of the a-axis to accommodate the larger sulfur or selenium atom in place of the C-O-H···H₂O···H-O-C linkage. iucr.org This isostructural relationship highlights a robust and predictable packing motif for this class of simple phenyl compounds. While extensive polymorphism is well-documented for other phenolic compounds like gallic acid, which can form multiple hydrate (B1144303) and anhydrate forms, such complexity has not been reported for phenol itself under ambient conditions. nih.gov
Crystal Engineering Principles in Designing Hydrated Phenolic Architectures
The design and construction of hydrated phenolic architectures are governed by the principles of crystal engineering, which focuses on understanding and utilizing intermolecular interactions to create crystalline solids with desired structures and properties. For hydrated phenolic compounds, the interplay between the phenol derivative, water molecules, and any other co-formers is directed by a hierarchy of non-covalent interactions, primarily hydrogen bonding.
The rational design of these architectures relies on the predictability and directionality of hydrogen bonds. Phenolic hydroxyl groups are effective hydrogen bond donors. nih.govacs.org Water molecules are versatile, capable of acting as both hydrogen bond donors and acceptors, allowing them to bridge different components within the crystal lattice, leading to the formation of extended networks. nih.gov
A key concept in crystal engineering is the "supramolecular synthon," which is a structural unit formed by intermolecular interactions. acs.org In hydrated phenolic systems, common supramolecular heterosynthons involve phenol-water and water-water hydrogen bonds. nih.govmdpi.com The phenol-phenolate (PhOH···PhO⁻) interaction is a particularly strong and reliable synthon in cases where the phenol is partially deprotonated, often leading to robust ionic cocrystals. nih.govacs.org
The design strategy for hydrated phenolic architectures often involves controlling factors such as stoichiometry and the choice of solvent during crystallization. acs.org The presence of water can lead to the formation of different hydrated polymorphs, where the number and arrangement of water molecules in the crystal lattice differ. acs.org For instance, in the case of a triphenol, metastable hydrated polymorphs have been isolated. acs.org
The analysis of existing crystal structures, often aided by crystallographic databases, is crucial for understanding the preferred hydrogen-bonding motifs. nih.gov For example, a Cambridge Structural Database (CSD) analysis of phenol-phenolate interactions revealed a consistent range for the O···O⁻ bond distance, providing predictive power for designing new structures. nih.govacs.org
Detailed Research Findings:
Researchers have extensively studied the hydrogen bonding in phenol-water complexes. Quantum mechanical studies have shown that the most stable hydrogen bond between phenol and a single water molecule occurs when the phenolic hydroxyl group acts as the donor to the water molecule's oxygen (−OH-----OH₂). scirp.org Spectroscopic studies of phenol microhydrates have confirmed that phenol acts as a hydrogen bond donor to water. mdpi.com
In more complex systems, water can act as a bridge, connecting a phenol and another functional group, such as an imidazole, through a network of hydrogen bonds. nih.gov This ability of water to mediate interactions is fundamental in the design of more complex hydrated phenolic architectures. nih.gov
The following tables present crystallographic data for representative hydrated phenolic compounds, illustrating the structural diversity and the role of hydrogen bonding.
Table 1: Crystallographic Data for Selected Hydrated Phenolic Compounds
| Compound Name | Formula | Crystal System | Space Group | Reference |
| 4-[(7-chloro-4-quinolyl)amino]-2-[(diethylamino)methyl] phenol dihydrochloride (B599025) dihydrate | C₂₀H₂₈Cl₃N₃O₃ | Monoclinic | P 1 2₁/n 1 | crystallography.net |
| Sodium p-nitrophenalate p-nitro phenol dihydrate | Not specified | Monoclinic | Not specified | acs.org |
| 2,2-bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate | Not specified | Not specified | Not specified | nih.gov |
Table 2: Hydrogen Bond Geometries in a Hydrated Phenol-Phenolate Ionic Cocrystal
| Interaction Type | O···O⁻ Bond Distance (Å) | Reference |
| Charge-Assisted PhOH···PhO⁻ | 2.438(2) | nih.govacs.org |
| Charge-Assisted PhOH···PhO⁻ | 2.434(2) | nih.govacs.org |
| Charge-Assisted PhOH···PhO⁻ | 2.466(2) | nih.govacs.org |
These findings underscore the importance of understanding and controlling hydrogen bonding and the role of water to engineer hydrated phenolic crystals with specific connectivity and dimensionality.
Spectroscopic Characterization of Phenol Water Interactions and Hydrates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solvation Dynamics
NMR spectroscopy is a powerful, non-invasive technique for probing the structural and dynamic aspects of solute-solvent interactions at the atomic level. rsc.orgresearchgate.net In the context of phenol-water systems, ¹H NMR is particularly sensitive to the formation of hydrogen bonds. nih.gov
The chemical shift of the phenol's hydroxyl (-OH) proton is a highly sensitive indicator of its hydrogen-bonding environment. rsc.orgnih.gov When phenol (B47542) engages in hydrogen bonding with water molecules, the hydroxyl proton experiences deshielding, resulting in a downfield shift in the ¹H NMR spectrum. The magnitude of this shift is related to the strength of the hydrogen bond. researchgate.net For instance, the ¹H chemical shift of the phenol -OH group is around 4.65 ppm in a non-hydrogen-bonding solvent like CDCl₃, but shifts to 9.36 ppm in the strongly hydrogen-bonding solvent DMSO-d₆. researchgate.net
In aqueous environments, the hydroxyl proton signal can be broad due to chemical exchange with water protons. nih.gov However, under controlled conditions, such as low temperatures or in specific solvent mixtures, distinct signals can be resolved. nih.gov Studies on phenol in various solvents have shown that the experimental ¹H NMR chemical shifts (δexp(OH)) are very sensitive to OH⋯O hydrogen bond interactions. rsc.org A progressive decrease in δexp(OH) has been observed at infinite dilution in H₂O, indicating a decrease in hydrogen bond interactions despite the availability of more hydrogen bond sites. x-mol.net This highlights the complex nature of solvation and the role of cooperative interactions within solvation clusters. x-mol.net
| Solvent | Phenol -OH Chemical Shift (ppm) | Primary Interaction Type |
|---|---|---|
| CDCl₃ | 4.65 | Weak |
| CD₃CN | 6.90 | Moderate Hydrogen Bonding |
| Acetone-d₆ | 8.29 | Strong Hydrogen Bonding |
| DMSO-d₆ | 9.36 | Very Strong Hydrogen Bonding |
NMR spectroscopy, combined with computational methods like Density Functional Theory (DFT), allows for a detailed investigation of the three-dimensional structure of phenol-water clusters. rsc.orgx-mol.net By comparing experimentally measured chemical shifts with those calculated for various potential structures, researchers can deduce the most probable arrangement of water molecules around the phenol molecule. rsc.orgresearchgate.net
These studies have revealed that in small phenol-(H₂O)n clusters, water molecules form a hydrogen-bonded network with the phenol's hydroxyl group acting as a proton donor. unige.ch For example, in the phenol•(H₂O)₃ cluster, a cyclic, homodromic (all hydrogen bonds pointing in the same direction) structure is predicted to be the most stable. unige.ch The phenol acts as a proton donor to the first water molecule, and the third water molecule acts as a proton acceptor from the phenol's hydroxyl group, closing the ring. unige.ch This cooperative hydrogen bonding significantly influences the electronic environment of the hydroxyl proton, which is reflected in its NMR chemical shift. rsc.orgx-mol.net The combination of experimental NMR data and theoretical calculations provides a powerful tool for elucidating these intricate solute-solvent interactions at a molecular level. rsc.orgnih.gov
Chemical Shift Analysis of Hydroxyl Protons in Hydrated Environments
Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding Elucidation
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a primary method for characterizing the hydrogen bond network in phenol-water systems. aip.orgtandfonline.com The frequencies of the O-H stretching vibrations are particularly sensitive to the strength of hydrogen bonds; a stronger bond leads to a weaker O-H covalent bond and thus a lower vibrational frequency (a redshift).
In size-selected phenol-(H₂O)n clusters, the O-H stretching vibrations of both the phenol and the water molecules provide direct structural information. aip.org For bare phenol, the OH stretching vibration is observed at a specific frequency. When a single water molecule is added to form the phenol-(H₂O)₁ cluster, the phenolic OH acts as a hydrogen bond donor, causing a significant redshift in its stretching frequency. aip.org As more water molecules are added (n=2, 3, 4), they tend to form a hydrogen-bonded ring structure with the phenol's OH group incorporated into the ring. aip.org This leads to further, distinct shifts in the OH vibrational bands of both the phenol and the water molecules, allowing for the identification of specific cluster sizes and isomeric structures. aip.org
For instance, studies combining IR-UV double resonance and stimulated Raman-UV double resonance spectroscopies have identified characteristic spectral features for phenol-(H₂O)n clusters up to n=4. aip.org The IR absorption cross-section of the phenolic OH stretch increases dramatically upon hydration, by a factor of 6 for n=1, and continues to increase with cluster size, indicating a significant change in the electronic distribution upon hydrogen bond formation. aip.org
| Species | OH Stretching Frequency (cm⁻¹) - Approximate | Hydrogen Bonding Role of Phenolic OH |
|---|---|---|
| Bare Phenol | ~3657 | None |
| Phenol-(H₂O)₁ | ~3524 | Donor |
| Phenol-(H₂O)₃ (cyclic) | ~3300-3400 | Donor and part of a cooperative network |
UV-Vis Absorption and Solvatochromism Studies in Phenol-Water Systems
The electronic absorption spectrum of phenol, specifically the π → π* transition, is sensitive to its solvent environment, a phenomenon known as solvatochromism. usp.br When phenol is dissolved in water, its UV-Vis absorption spectrum exhibits a "blue shift" (hypsochromic shift) compared to its spectrum in non-polar solvents. cdnsciencepub.com
This shift arises from the stabilization of the ground electronic state of phenol by hydrogen bonding with water molecules. The water molecules act as hydrogen bond acceptors from the phenolic hydroxyl group, lowering the energy of the ground state more than the excited state. aip.org This increases the energy gap between the ground and the first excited state (S₁), resulting in the absorption of higher-energy (shorter wavelength) light. aip.org
High-resolution fluorescence excitation spectroscopy of the phenol-(H₂O)₁ cluster has precisely measured this effect. The electronic origin (0-0 transition) of the cluster is redshifted compared to bare phenol, which seems counterintuitive. aip.org However, this is due to the increased binding energy in the excited state. The analysis of the cluster's rotational constants revealed an O–O distance of 2.93 Å in the ground state and a shorter 2.89 Å in the electronically excited state, indicating a stronger hydrogen bond upon electronic excitation. aip.org Studies on simple phenol-indole dyes in aqueous solutions have also demonstrated significant solvatochromic shifts, with the color changing dramatically as the water content in an organic solvent mixture is increased, further illustrating the sensitivity of the electronic structure to hydration. koreascience.kr
Ultrafast Spectroscopy for Excited-State Dynamics in Hydrated Phenolic Dyes
Ultrafast spectroscopy techniques, such as femtosecond pump-probe spectroscopy, are employed to study the rapid dynamic processes that occur after a molecule absorbs light. In hydrated phenol and related compounds, a key process is excited-state proton transfer (ESPT). rsc.orgrsc.org Phenol becomes a much stronger acid in its first electronically excited state (S₁).
Upon photoexcitation, a proton can be transferred from the phenolic hydroxyl group to a neighboring water molecule or a cluster of water molecules. rachip.com Studies on the phenol radical cation (PhOH˙⁺) in water, generated by photoionization, have shown that this proton transfer can be incredibly fast, occurring on a timescale of ~193 femtoseconds. rsc.orgresearchgate.net This ultrafast transfer is facilitated by the intermolecular vibrations between the phenol and the accepting water molecule, and it is essentially barrierless when coupled to the intermolecular O⋯O stretch. rsc.org
In neutral phenol-water clusters, the efficiency and mechanism of ESPT depend on the number of solvating water molecules. While for small clusters the reaction may be inefficient, larger clusters can better solvate the resulting phenoxide anion and hydronium ion, facilitating the transfer. rsc.orgaip.org Interestingly, the photochemical reaction of phenol is accelerated by a factor of more than 10,000 at the air-water interface compared to bulk water. sci-hub.se This is attributed to the unique and incomplete hydrogen-bonding environment at the interface, which significantly alters the potential energy surfaces of the excited states and lowers the reaction barrier. sci-hub.senih.gov This highlights the critical role of the specific hydration structure in dictating excited-state reaction pathways. aip.org
Advanced Analytical Methodologies for Phenol Water System Research
Chromatographic Techniques for Separation and Characterization of Phenolic Hydrates
Chromatographic methods are fundamental to the analysis of the phenol-water system, providing the means to separate phenol (B47542) and its hydrated forms from complex matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the study of phenolic hydrates. nih.govoup.comchromatographyonline.com In the context of phenol hydration studies, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. nih.govlcms.cz
Research on various phenolic compounds, including hydrated forms like catechin (B1668976) hydrate (B1144303) and rutin (B1680289) hydrate, demonstrates the capability of HPLC to effectively separate these molecules. oup.comnih.gov For the analysis of phenol and its potential hydrates, a C18 column is frequently employed. nih.gov The mobile phase typically consists of a gradient mixture of acidified water (using acetic or phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govlcms.cz This gradient elution allows for the separation of compounds with varying polarities, which would be expected in a mixture containing phenol and its different hydration states.
The detection of separated components is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analytes at specific wavelengths. nih.govlcms.cz Phenolic compounds exhibit strong UV absorbance, providing high sensitivity for their detection.
A hypothetical HPLC method for the analysis of a sample containing phenol and phenol trihydrate might involve the following parameters:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | DAD, 270 nm |
| Column Temperature | 30 °C |
Under these conditions, one would expect phenol, being less polar, to have a longer retention time than its more polar hydrated form, phenol trihydrate. The precise retention times would need to be determined experimentally using pure standards. The integration of the peak areas allows for the quantification of each species.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. who.int For the analysis of phenol from an aqueous system, the samples are typically extracted and may require derivatization to increase volatility and improve chromatographic performance. epa.govsettek.com Common derivatization agents include silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). drugbank.com
The separation in GC is achieved using a capillary column, often with a non-polar stationary phase such as a 5% phenyl polysiloxane. luciditysystems.com The choice of carrier gas, historically helium, is shifting towards nitrogen or hydrogen due to cost and availability, with modern instruments capable of maintaining high sensitivity with these alternatives.
Advanced detection methods coupled with GC provide high selectivity and sensitivity. The Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. epa.govitesm.mx For enhanced selectivity, especially in complex matrices, the Electron Capture Detector (ECD) can be used for derivatized phenols containing electronegative groups. epa.gov
However, the most powerful detection method is Mass Spectrometry (MS), which is discussed in the following section. U.S. EPA Method 8041A provides detailed guidance on the GC analysis of phenols. epa.gov
A typical GC-FID setup for the analysis of derivatized phenol could be:
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (1 min hold), ramp to 280 °C at 10 °C/min |
| Detector | FID at 300 °C |
| Injection Mode | Splitless |
Analysis of phenol hydrates by GC would involve the dissociation of the hydrate in the heated injector, leading to the detection of phenol and water separately.
High-Performance Liquid Chromatography (HPLC) in Hydration Studies
Derivatization Strategies for Enhancing Analytical Performance in Hydrated Phenolic Analysis
Derivatization is a crucial technique in analytical chemistry, particularly for enhancing the performance of methods used to analyze hydrated phenolic compounds. This process involves chemically modifying the analytes to improve their volatility, thermal stability, and detectability, especially for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses. mdpi.comacs.org
One of the most common derivatization methods for phenolic compounds is silylation . mdpi.com In this process, an active hydrogen in the hydroxyl group of the phenol is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com This substitution makes the resulting TMS derivatives more volatile, less polar, and more thermally stable than the original compounds. mdpi.com Reagents like N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. acs.orgnih.gov The reaction is often carried out in a suitable solvent, with acetone (B3395972) being particularly effective, allowing for a rapid and quantitative reaction at room temperature. nih.gov For instance, a study demonstrated that silylation with BSTFA in acetone can be completed within 15 seconds. nih.gov After derivatization, any excess silylating reagent can be hydrolyzed with water to ensure the long-term stability of the derivatives. acs.orgnih.gov This approach significantly improves chromatographic parameters such as accuracy, reproducibility, sensitivity, and resolution. acs.org
Another derivatization strategy involves acylation , where an acyl group is introduced into the phenol molecule. Reagents like 4-nitrobenzoyl chloride can be used to create derivatives that are readily detectable by UV detectors in HPLC. scirp.org This method has been successfully applied to the simultaneous determination of phenol and various chlorophenols in water samples. scirp.org The derivatization is typically performed in a buffered solution at a specific pH and temperature to ensure optimal reaction conditions. scirp.org
For fluorescence detection, which offers high sensitivity and selectivity, various derivatizing agents are employed. For example, 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) has been used for the pre-column derivatization of phenol and chlorophenols in tap water, allowing for sensitive detection by HPLC with fluorescence detection. Similarly, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used as a labeling agent, reacting with the phenolic hydroxyl group to form derivatives detectable by HPLC-UV. tandfonline.com
Post-column derivatization is another approach where the analytes are derivatized after separation by HPLC. acs.org An example is the on-line electrochemical oxidation of phenols to form fluorescent dimers and oligomers, which are then detected fluorometrically. acs.org This method enhances both selectivity and sensitivity, with detection limits reaching the nanomolar range for certain phenols. acs.org
The choice of derivatization reagent and method depends on the specific analytical technique and the nature of the phenolic compounds being analyzed. The following table summarizes some common derivatization reagents and their applications in phenolic analysis.
| Derivatization Reagent | Analytical Technique | Purpose |
| N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increases volatility and thermal stability. acs.orgnih.gov |
| N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) | GC-MS | Similar to BSTFA, used for creating volatile TMS derivatives. biorxiv.org |
| 4-Nitrobenzoyl chloride | HPLC-UV | Creates UV-active derivatives for enhanced detection. scirp.org |
| 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) | HPLC-Fluorescence | Forms fluorescent derivatives for sensitive detection. |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | HPLC-UV | Acts as a UV labeling reagent for phenolic hydroxyl groups. tandfonline.com |
| Benzoyl chloride | HPLC-UV | Used for derivatization of phenol in various water samples. |
| 2-Sulfobenzoic anhydride (B1165640) (SBA) | MALDI-MS | Evaporative derivatization for detection by mass spectrometry. nih.gov |
Capillary Electrophoresis (CE) in Hydrated Phenolic Analysis
Capillary electrophoresis (CE) has emerged as a powerful and versatile analytical technique for the separation and determination of phenolic compounds in aqueous samples. mdpi.com Its advantages include high separation efficiency, short analysis times, and low consumption of samples and reagents, making it an environmentally friendly alternative to traditional methods like HPLC. mdpi.com
In CE, charged molecules are separated based on their differential migration in an electric field within a narrow fused-silica capillary. For the analysis of phenols, which are often weak acids, the separation is typically carried out in alkaline buffer solutions to ensure the analytes are in their anionic form. Borate (B1201080) and phosphate (B84403) buffers are commonly used as background electrolytes (BGE). csic.esnihroorkee.gov.in
Different modes of CE can be employed for phenolic analysis. Capillary Zone Electrophoresis (CZE) is the most common mode, where separation occurs in a free solution. pfigueiredo.org Researchers have developed CZE methods for the simultaneous separation of multiple phenolic compounds in various matrices, including wine and plant extracts. csic.es For instance, a CZE method was optimized for the separation of 20 different phenolic compounds by carefully selecting parameters such as buffer type, concentration, pH, temperature, and applied voltage. csic.es
To enhance the sensitivity of CE methods, various on-line preconcentration techniques can be utilized. Large-volume sample stacking (LVSS) is one such technique that has been shown to improve sensitivity by 15- to 55-fold for the analysis of phenolic compounds in rice. csic.esresearchgate.net Another approach is transient isotachophoretic preconcentration (tITP) , which has been used to achieve a significant increase in the absorbance signal of phenolic acids. mdpi.com
The detection of phenols in CE can be achieved through various methods. UV-Vis absorbance detection is widely used due to its simplicity and broad applicability. mdpi.com The detection wavelength is typically set at a value where the phenols exhibit strong absorbance, such as 214 nm or 280 nm. nihroorkee.gov.inresearchgate.net For enhanced sensitivity and selectivity, electrochemical detection (EC) can be coupled with CE. This has been successfully demonstrated for the analysis of chlorinated phenols in river water, achieving low detection limits in the parts-per-billion range. acs.org
Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the powerful identification capabilities of mass spectrometry. mdpi.com This hyphenated technique allows for the determination and structural elucidation of phenolic compounds in complex samples. mdpi.com For example, a CZE-MS method was developed for the analysis of phenolic acids and flavonoids using a basic BGE and negative ionization mode for MS detection. mdpi.com
The following table provides an overview of different CE methods and their operational parameters for the analysis of phenolic compounds.
| CE Method | Background Electrolyte | Detection Method | Application |
| Capillary Zone Electrophoresis (CZE) | 10 mM Phosphate buffer (pH 7.0) | UV (214 nm) | Analysis of phenol, 3-aminophenol, 3-nitrophenol, and 4-cyanophenol in wastewater. nihroorkee.gov.inresearchgate.net |
| Capillary Zone Electrophoresis (CZE) | Borate buffer (pH 8.7-9.1) | UV | Separation of 8 phenolic compounds in red wine. csic.es |
| Capillary Zone Electrophoresis (CZE) | 40 mM Borate buffer | UV | Separation of 20 phenolic compounds in propolis and plant extracts. csic.es |
| Capillary Electrophoresis (CE) | 10/20 mM Borate/Phosphate buffer (pH 8.4) | Electrochemical Detection (EC) | Analysis of chlorinated phenols in river water. acs.org |
| Capillary Zone Electrophoresis-Mass Spectrometry (CZE-MS) | 0.5 M NH4OH | Mass Spectrometry (MS) | Determination of phenolic acids and flavonoids. mdpi.com |
| Non-aqueous Capillary Electrophoresis (NACE) with LVSS | 20 mmol L−1 borate buffer (pH 9.0) and 5% acetonitrile in methanol | UV | Determination of seven phenolic compounds in rice varieties. researchgate.net |
| Capillary Electrophoresis (CE) | Borate buffer (pH 10.7) | UV | Separation of 11 phenols after solid-phase extraction. nih.gov |
Supramolecular Architectures and Self Assembly in Hydrated Phenolic Systems
Role of Phenol-Water Interactions in Supramolecular Chemistry
Phenol-water interactions are central to the formation of supramolecular structures in hydrated phenolic systems. The hydroxyl group of phenol (B47542) can act as both a hydrogen bond donor and acceptor, allowing it to form robust hydrogen bonds with water molecules. researchgate.netresearchgate.net These interactions are not merely simple associations but are influenced by a competition between various forces, including strongly directional hydrogen bonding, non-directional London dispersion forces, and C–H⋯π interactions between the aromatic rings. mdpi.com The presence of water can significantly influence the self-assembly of phenolic compounds, leading to the formation of distinct crystalline forms known as hydrates. rsc.org
The nature of these interactions can be quite complex. For instance, in clusters of phenol with alkali metal ions like Na+ and K+ in the presence of water, the phenol molecule can bind directly to the metal ion even when surrounded by water molecules. researchgate.net This is attributed to the sigma-type interaction between the phenol oxygen and the ion. researchgate.net The arrangement of hydrogen bonds can also vary; with K+, the phenol O-H group tends to be involved in hydrogen bonding with water, while with Na+, it often remains free, with the water molecules hydrogen-bonded to each other. researchgate.net
Formation of Phenol-Water Cocrystals and Solvates
The interaction between phenol and water can lead to the formation of specific, well-defined crystalline structures known as cocrystals and solvates. A cocrystal is a multi-component crystal where all components are solid under ambient conditions, while a solvate is a crystal that incorporates solvent molecules into its lattice. When the solvent is water, it is termed a hydrate (B1144303).
The formation of phenol-water cocrystals and solvates is a manifestation of crystal engineering, where the goal is to design and synthesize new solid forms with desired properties. nih.govnih.gov Phenols are valuable components in this context due to their ability to form strong hydrogen bonds. nih.gov For example, in the presence of other molecules, phenol can form hydrated cocrystals where water molecules play a critical role in stabilizing the crystal lattice through hydrogen bonding networks. rsc.orgmdpi.com
Studies have shown that even complex molecules can form hydrated cocrystals with phenol. researchgate.net The formation of these structures can be influenced by the method of preparation, such as mechanochemical synthesis or slurry methods. nih.govmdpi.com The resulting crystal structures can exhibit complex hydrogen-bonding motifs, including ring structures involving multiple phenol and water molecules. nih.govacs.org For instance, a reported structure features a ring motif composed of four phenol molecules, four phenolate (B1203915) anions, and six water molecules. nih.govacs.org
The table below provides examples of characterized phenol-containing cocrystals and solvates where water is a key component of the crystal structure.
| Compound/System | Description | Key Interactions | Reference |
| L·phi·H₂O | A hydrated cocrystal of N,N′-bis(3-imidazol-1-ylpropyl)naphthalenediimide (L) and 1,3,5-trihydroxybenzene (phi). | Charge-transfer, imidazole⋯phenol, and phenol⋯water interactions. | rsc.org |
| PGNTMA Hydrate | An ionic cocrystal containing phloroglucinol (B13840) (PGN), a tetramethylammonium (B1211777) (TMA) cation, and water. | PhOH···PhO⁻, PhO⁻···H₂O, and PhOH···H₂O hydrogen bonds forming a 3D network. | nih.govacs.org |
| Apremilast-Phenol Hydrate | A hydrated cocrystal of the drug Apremilast and phenol. | Hydrogen bonding and aromatic-aromatic interactions within a rigid framework. | mdpi.com |
| Olanzapine-Phenol Hydrate | A cocrystal hydrate of the drug Olanzapine and phenol. | Strong hydrogen bonds between the phenolic hydroxyl group and the piperazine (B1678402) and diazepine (B8756704) nitrogens of olanzapine. | researchgate.net |
| Sorafenib Hydrochloride Trihydrate | A trihydrate of the hydrochloride salt of the drug Sorafenib. | Extensive hydrogen bonding network involving the drug cation, chloride anion, and water molecules. | researchgate.net |
Characterization of Hydrogen-Bonded Aggregates and Networks
The intricate networks of hydrogen bonds that define the structure of hydrated phenolic systems are primarily characterized using spectroscopic and diffraction techniques. Infrared (IR) spectroscopy is a powerful tool for probing the vibrational frequencies of O-H bonds, which are sensitive to their hydrogen-bonding environment. acs.orgacs.orgaip.org
In studies of phenol-water clusters, IR spectroscopy has revealed that the O-H stretching frequency of the phenol molecule shifts depending on the size and structure of the water cluster it is attached to. mdpi.comacs.org For instance, in phenol-(H₂O)n clusters, the free OH stretching band shows a clear low-frequency shift as 'n' increases. acs.org This technique can also distinguish between different isomers of these clusters. researchgate.net For larger clusters, the spectra can provide insights into the structural strains within the hydrogen bond network. acs.org
X-ray diffraction, particularly single-crystal X-ray diffraction, provides definitive structural information, revealing the precise arrangement of atoms and the geometry of hydrogen bonds in the solid state. mdpi.comiucr.orgslideshare.net This has been crucial in understanding the complex packing in phenol-water cocrystals, showing how water molecules can act as bridges, linking different phenolic units to form extended networks. nih.govacs.orgresearchgate.net For example, in a cocrystal of 4-tert-butylphenol (B1678320) and 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane, X-ray diffraction revealed the formation of a cooperative hydrogen bond network involving both hydroxyl groups of the phenol molecules. mdpi.com
The table below summarizes key findings from the characterization of hydrogen-bonded aggregates in hydrated phenolic systems.
| System | Technique(s) | Key Findings | Reference(s) |
| Phenol-(H₂O)n Clusters (n=1-4) | IR Predissociation Spectroscopy, Ab initio calculations | Onset of hydrogen bonding at n=4. Different isomers identified for Na+ and K+ complexes. Phenol can bind directly to Na+ even in the presence of four water molecules. | researchgate.net |
| Phenol-(H₂O)n Clusters (n>10) | IR Spectroscopy, DFT Calculations | Low-frequency shift of the free OH stretching band with increasing cluster size, indicating structural strains in the hydrogen bond network. | acs.org |
| Phenol Dimer, Trimer, and Monohydrate | IR Spectroscopy in Neon Matrices | Unambiguous assignment of large-amplitude hydrogen bond librational modes. Confirmed that phenol acts as a hydrogen bond donor to water in the monohydrate. | mdpi.com |
| [Phenol-(H₂O)n]+ Ions (n=1-4) | Trapped Ion IR Multiphoton Dissociation Spectroscopy | Evidence for proton transfer from phenol to the water cluster for n ≥ 3, forming [PhO−H₃O+(H₂O)n−1]. | acs.org |
| 4-tert-Butylphenol-TATU Cocrystal | Single Crystal X-ray Diffraction, FT-IR, NMR | Formation of two distinct three-molecule aggregates with cooperative O–H···O–H···N hydrogen bonds. | mdpi.com |
Self-Aggregation of Phenol and Derivatives in Hydrated Environments
In aqueous solutions, phenol and its derivatives can self-assemble into larger aggregates. This process is driven by a combination of intermolecular forces, including hydrogen bonding and hydrophobic interactions. mdpi.comua.ptmdpi.com The self-association of phenol molecules can lead to the formation of dimers, trimers, and larger clusters, a phenomenon that has been studied both experimentally and theoretically. researchgate.netmdpi.com
The aggregation behavior is influenced by the concentration of the phenolic compound and the nature of the solvent. ua.ptuchile.cl In some cases, the self-assembly can lead to the formation of micelles, which are organized aggregates with a hydrophobic core and a hydrophilic exterior. mdpi.comuchile.cl The formation of these aggregates can be crucial for processes like the solubilization of other hydrophobic compounds in water. ua.pt
The structure of these aggregates can be complex. For example, studies on phenol clusters have shown that they can form cooperative O-H⋯O hydrogen bonds, C-H⋯π contacts, and are also influenced by strong London dispersion forces between the aromatic rings. mdpi.com The presence of substituents on the phenol ring can also affect the aggregation behavior. For instance, a study on a p-(4-nitrophenylazo)phenol dye bridged to a cyclodextrin (B1172386) dimer showed evidence of self-aggregation through intermolecular inclusion in aqueous solution. oup.com
Host-Guest Chemistry Involving Phenolic Hydrates
Phenolic hydrates can participate in host-guest chemistry, where a larger host molecule or assembly encapsulates a smaller guest molecule. nih.gov The cavities created within the supramolecular structures of hydrated phenols can provide a unique environment for chemical reactions or for the recognition of specific guest molecules. researchgate.net
A well-known example is the self-assembled hexameric resorcinarene (B1253557) capsule, which is formed in wet solvents through the hydrogen bonding of six resorcinol (B1680541) (a dihydroxy phenol) macrocycles with eight water molecules. researchgate.net The interior of this capsule creates a confined space that can catalyze organic reactions. researchgate.net
Calixarenes, which are macrocycles made up of phenol units, are another important class of hosts. In aqueous solutions, sulfonated calixarenes can act as hosts for various guest molecules. nih.govrecercat.cat The binding of guests into the calixarene (B151959) cavity is influenced by the hydrophobic effect and can be modulated by pH, which affects the ionization state of the phenolic hydroxyl groups. nih.gov The presence of water molecules is integral to the structure and function of these host-guest systems.
The ability of phenolic structures to form specific cavities and binding pockets, often mediated by water molecules, is a key principle in molecular recognition. researchgate.netox.ac.uk This has implications for various fields, including catalysis and the development of sensors. researchgate.net
Advanced Topics and Future Research Directions in Phenol;trihydrate Studies
Investigation of Phase Transitions in Hydrated Phenolic Systems
The phenol-water system is a classic example of partial miscibility, exhibiting a phase diagram characterized by an upper critical solution temperature. wordpress.comscribd.com Below this temperature, the system can separate into two distinct liquid phases: a water-rich phase saturated with phenol (B47542) and a phenol-rich phase saturated with water. wordpress.com The transition between a single-phase and a two-phase system is a key area of investigation.
Phase transitions in these systems are governed by temperature, pressure, and composition. scribd.com For instance, at atmospheric pressure, phenol and water are completely miscible in all proportions above approximately 66-67°C. wordpress.comscribd.com Below this temperature, the compositions of the two coexisting phases are fixed at a given temperature. wordpress.com The study of these phase transitions is not limited to the liquid state. The formation of crystalline hydrates like phenol;trihydrate from aqueous solutions represents a significant phase transition. Research in this area also extends to more complex systems, such as the co-crystallization of human insulin (B600854) with phenolic derivatives, where different polymorphs (crystalline forms) can be identified as a function of pH and the specific phenol derivative used. nih.gov These studies reveal that both hexagonal and novel monoclinic crystal forms can be produced, highlighting the sensitivity of the phase behavior to environmental conditions. nih.gov
Table 1: Phase Behavior of the Phenol-Water System
| Parameter | Description | Value/Observation |
|---|---|---|
| Critical Solution Temperature | The temperature above which phenol and water are fully miscible. | ~67°C scribd.comscribd.com |
| Composition at 50°C (Two-Phase Region) | Weight % of phenol in the upper (water-rich) and lower (phenol-rich) phases. | Upper Phase: ~11% PhenolLower Phase: ~63% Phenol wordpress.com |
| Degrees of Freedom (1-Phase Region) | Number of independent variables (T, P, Composition) that can be changed. | 3 scribd.com |
| Degrees of Freedom (2-Phase Region) | Number of independent variables at a fixed pressure and temperature. | 0 (compositions are invariant) wordpress.comscribd.com |
Dynamics of Water Molecules within Phenol Hydrate (B1144303) Structures
Molecular dynamics simulations have been instrumental in elucidating the intricate dance of water molecules around a phenol molecule. nih.govaip.org These studies reveal that the hydration of phenol is a multifaceted phenomenon, involving both hydrophilic interactions at the hydroxyl group and hydrophobic interactions with the aromatic ring. aip.org
At ambient conditions, a single phenol molecule is solvated by a shell of approximately 38 water molecules. nih.govaip.orgresearchgate.net These water molecules are not static; they are engaged in a dynamic network of hydrogen bonds. On average, a phenol molecule forms about 2.39 hydrogen bonds with the surrounding water. nih.govaip.orgresearchgate.net These bonds are of two primary types:
Hydroxyl Group Interactions: The hydroxyl group of phenol is actively involved in hydrogen bonding, acting as both a donor and an acceptor. These interactions account for approximately 1.55 of the hydrogen bonds. nih.govaip.orgresearchgate.net
π-Type Hydrogen Bonding: The aromatic ring of phenol acts as a weak hydrogen bond acceptor, forming what is known as a π-type complex with water molecules. In this configuration, a hydrogen atom of a water molecule points towards the electron-rich center of the benzene (B151609) ring. nih.govaip.org This accounts for the remaining 0.84 hydrogen bonds. nih.govaip.orgresearchgate.net
Table 2: Hydration Characteristics of Phenol at Ambient Conditions
| Hydration Parameter | Finding |
|---|---|
| Total Solvating Water Molecules | ~38 nih.govaip.org |
| Average Total Hydrogen Bonds | 2.39 nih.govaip.orgresearchgate.net |
| - H-Bonds due to Hydroxyl Group | 1.55 nih.govaip.orgresearchgate.net |
| - H-Bonds due to π-Complex | 0.84 nih.govaip.orgresearchgate.net |
| Coordination Number (up to 2nd min) | ~38 (at 6.6 Å) aip.orgaip.org |
Application of Advanced Machine Learning and Artificial Intelligence in Predicting Hydrate Formation and Stability
The prediction of hydrate formation is crucial for applications ranging from flow assurance in pipelines to the development of new materials. researchgate.net Traditional thermodynamic models can be computationally intensive and require extensive experimental data for calibration. mdpi.com Machine learning (ML) and artificial intelligence (AI) have emerged as powerful, data-driven alternatives to overcome these limitations. mdpi.comresearchgate.net
Several ML algorithms have been successfully applied to predict the conditions (temperature, pressure, composition) of gas hydrate formation. researchgate.netmdpi.comsjsu.edu These models are trained on large datasets of experimental results. Some of the commonly used algorithms include:
k-Nearest Neighbors (k-NN)
Decision Tree Regressors (DTR)
Random Forest (RF)
Support Vector Machines/Regression (SVM/SVR)
Artificial Neural Networks (ANN)
Gradient Boosting Regressors (GBR)
These models use molecular descriptors and experimental conditions as inputs to predict hydrate stability. mdpi.comresearchgate.net For instance, a study on various pure components demonstrated that a k-NN model could predict hydrate formation temperature with a high degree of accuracy (R² score of 0.983). researchgate.net Another study comparing RF, NB, and SVR models for predicting natural gas hydrate formation found that the Random Forest model performed best in terms of both accuracy and computational speed. mdpi.com While much of the research has focused on gas hydrates, these methodologies are directly applicable to phenol hydrates. By training models on datasets that include phenol and other organic molecules, AI can identify the key chemical properties and structural features that favor hydrate formation. researchgate.netresearchgate.net
Table 3: Machine Learning Models for Hydrate Formation Prediction
| Machine Learning Model | Application/Finding | Reference |
|---|---|---|
| k-Nearest Neighbor (k-NN) | Identified as the most accurate predictor for hydrate formation temperature of pure components in a comparative study. | researchgate.net |
| Random Forest (RF) | Found to be more accurate and computationally faster than SVR and NB models for predicting natural gas hydrate formation pressure. | mdpi.com |
| Artificial Neural Networks (ANN) | Used to predict the formation temperature of natural gas hydrate with a low mean square error. | sjsu.edu |
| Support Vector Machine (SVM) | Combined with genetic algorithms to estimate gas hydrate formation conditions with a slight average relative deviation. | sjsu.edu |
Development of Novel Spectroscopic Probes for Real-Time Hydration Studies
Understanding the kinetics of hydrate formation requires techniques that can monitor the process in real time. Novel spectroscopic probes provide a window into these dynamic changes at the molecular level. ou.edu In-situ spectroscopy, which involves placing probes directly into the reaction environment, is particularly powerful for studying the real-time hydrogenation and hydration of phenolic compounds. ou.edu
Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV/Vis spectroscopy can be integrated into specialized reactors to track the concentration profiles of reactants, intermediates, and products as the reaction proceeds. ou.edu This approach has been used to gain insight into the reaction pathways of phenol hydrogenation, revealing the influence of solvents and the presence of key intermediates. ou.edu
For studying the ultrafast dynamics at interfaces, where hydration structures can be significantly different from the bulk, advanced nonlinear vibrational spectroscopies are employed. sci-hub.se Heterodyne-detected vibrational sum frequency generation (HD-VSFG) is a surface-selective technique that can provide time-resolved vibrational spectra of the few molecular layers at an interface. sci-hub.seresearchgate.net This method has been used to track photochemical reactions of phenol at the air-water interface, revealing that reactions can be accelerated by orders of magnitude compared to the bulk phase. sci-hub.se These advanced spectroscopic tools are essential for developing a complete picture of phenol hydration, from the initial solvation to the formation of crystalline hydrate structures.
Table 4: Spectroscopic Probes for Studying Phenol Hydration
| Spectroscopic Technique | Application | Key Insight |
|---|---|---|
| In-situ ATR-IR, Raman, UV/Vis | Real-time monitoring of phenol hydrogenation in a reactor. | Allows for tracking concentration profiles of intermediates and understanding reaction pathways. ou.edu |
| Ultrafast Vibrational Spectroscopy | Investigating the orientational dynamics of water molecules solvating phenolate (B1203915). | Revealed that phenolate immobilizes water molecules beyond the first solvation shell. rsc.org |
| Heterodyne-Detected VSFG | Probing the structure and dynamics of phenol at the air-water interface. | Shows that phenol forms a unique solvation structure at the interface and can track interfacial reactions in real time. sci-hub.seresearchgate.net |
| Time-resolved UV-vis Absorption | Studying photochemical dynamics of phenol in bulk water. | Provides a baseline for comparing reaction dynamics at interfaces versus in the bulk. sci-hub.se |
Exploration of Isotopic Effects on Phenol-Water Hydrogen Bonding
The substitution of an atom with one of its isotopes, most commonly hydrogen (H) with deuterium (B1214612) (D), is a subtle yet powerful tool for probing the nature of hydrogen bonds. The difference in mass between H and D leads to different zero-point vibrational energies, which can affect the strength, geometry, and dynamics of hydrogen bonds. cdnsciencepub.com
Studies on the interaction of phenol and deuterated phenol (phenol-d) with various hydrogen bond acceptors show that the thermodynamics of hydrogen bond formation are sensitive to isotopic substitution. cdnsciencepub.comcdnsciencepub.com Typically, the enthalpy of formation for a hydrogen bond is slightly greater than for the corresponding deuterium bond. cdnsciencepub.com This effect can be explained by the lower zero-point energy of the O-D stretching vibration compared to the O-H stretch, which can lead to a slightly longer and weaker bond in the deuterated species. cdnsciencepub.com
The H/D isotope effects on the NMR chemical shifts of atoms involved in or near the hydrogen bond also provide an excellent probe for the average position of the proton. nih.gov These isotopic shifts can correlate with the position of the hydrogen-bonded proton and can help to distinguish between different hydrogen-bonding scenarios, such as single-well or double-well potentials. nih.govmdpi.com By studying these isotopic effects in the phenol-water system, researchers can gain a more refined understanding of the potential energy surface governing the hydrogen bond, which is fundamental to the structure and stability of this compound. acs.org
Table 5: Observed Isotopic Effects in Phenolic Hydrogen Bonds
| Measurement | Observation | Implication |
|---|---|---|
| Enthalpy of Formation (ΔH°) | Generally greater for hydrogen bonds than for deuterium bonds in phenol-donor complexes. | The overlap in the hydrogen bond is expected to be greater than in the deuterium bond. cdnsciencepub.com |
| Equilibrium Constants (KH/KD) | Varies markedly with the basicity of the hydrogen bond donor. | Reflects the importance of zero-point energy contributions to the equilibrium. cdnsciencepub.comcdnsciencepub.com |
| 13C NMR Chemical Shifts | Isotope shifts upon deuteration serve as excellent probes for the average proton position. | Correlates with the position of the H-bonded proton and the nature of the potential energy well. nih.gov |
| Vibrational Frequencies (ΔνOH, ΔνOD) | The frequency shifts upon hydrogen bonding are different for OH and OD groups. | Provides information on the strength and nature of the hydrogen bonding interaction. cdnsciencepub.comcdnsciencepub.com |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the purity and structural integrity of phenol trihydrate in synthetic preparations?
- Methodological Answer : Combine differential scanning calorimetry (DSC) to analyze melting points (313–314 K range, as per NIST data ) with FT-IR spectroscopy to confirm hydrogen-bonded hydration states. Validate purity using HPLC with a C18 column and UV detection at 270 nm, referencing protocols from pharmaceutical dissolution studies . For structural confirmation, compare experimental X-ray diffraction patterns with crystallographic databases, ensuring compliance with reporting standards for new compounds .
Q. How can researchers address discrepancies in solubility data for phenol trihydrate across different solvent systems?
- Methodological Answer : Perform systematic solubility studies using shake-flask methods under controlled temperature (20–50°C) and pH conditions. Cross-validate results with partition coefficient data from water-carbon tetrachloride systems and thermodynamic models like NRTL for ternary mixtures . Document solvent purity and equilibration times rigorously to align with reproducibility guidelines .
Q. What are the best practices for synthesizing phenol trihydrate derivatives with consistent hydration states?
- Methodological Answer : Use controlled crystallization conditions (e.g., slow evaporation in aqueous-organic solvents) to stabilize the trihydrate form. Monitor hydration kinetics via gravimetric analysis and validate stoichiometry using Karl Fischer titration. Reference equilibrium constants for monomer-hexamer hydration states in carbon tetrachloride systems to optimize reaction parameters .
Advanced Research Questions
Q. How can experimental design resolve contradictions in phenol trihydrate’s hydration behavior reported in conflicting studies?
- Methodological Answer : Apply a multi-method validation framework:
Use fractional factorial design to isolate variables (e.g., temperature, solvent polarity) affecting hydration equilibria .
Compare small-angle X-ray scattering (SAXS) data for aggregation states with computational models of monomer-dihydrate and hexamer-trihydrate equilibria .
Statistically reconcile discrepancies using ANOVA and Tukey’s post-hoc tests, as demonstrated in dissolution profile studies .
Q. What strategies optimize phenol trihydrate-based nanoparticle formulations for controlled drug release?
- Methodological Answer :
- Design : Employ a 3² full-factorial design to evaluate polymer ratios (e.g., Eudragit S100/L100) and lipid content (phosphatidylcholine) on drug loading efficiency (Y1) and release kinetics (Y2/Y3) .
- Analysis : Fit release data to Higuchi or Korsmeyer-Peppas models to identify diffusion- or erosion-dominated mechanisms .
- Validation : Use response surface methodology (RSM) to balance burst release (<30% at 2 h) and sustained release (>70% at 10 h) targets .
Q. How can researchers model phenol trihydrate’s environmental fate in wastewater treatment systems?
- Methodological Answer :
- Experimental : Conduct batch adsorption studies using Taguchi-designed experiments to optimize parameters (e.g., eggshell powder dosage, pH) for phenol removal efficiency .
- Computational : Correlate experimental data with NRTL or UNIQUAC models for liquid-liquid equilibrium predictions in ternary systems (e.g., MIBK-water-phenol) .
- Scale-up : Validate lab-scale models with pilot-scale column studies, incorporating hydraulic retention time and regeneration capacity metrics .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on phenol trihydrate’s thermal stability?
- Methodological Answer :
- Contextualize Data : Compare DSC profiles from NIST-certified standards (melting point: 313.85–314.15 K ) with synthetic samples. Differences may arise from impurities or incomplete hydration.
- Mitigation : Replicate studies using ISO/IEC 17025-accredited protocols and publish raw thermograms with baseline corrections to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
